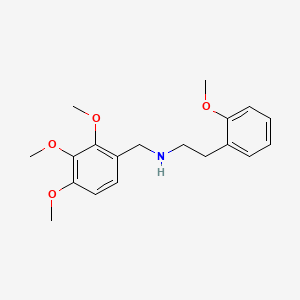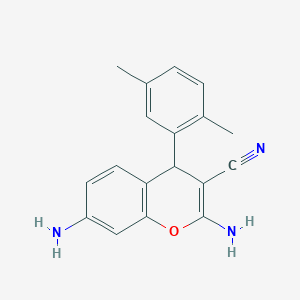
2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate, also known as DMOB, is a chemical compound that has been studied for its potential applications in scientific research. DMOB is a derivative of butyric acid and has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate involves the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has been shown to inhibit HDAC enzymes in vitro and in vivo, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has been shown to have various biochemical and physiological effects. It has been shown to induce the expression of tumor suppressor genes, such as p21 and p27, and to inhibit the expression of oncogenes, such as c-Myc. 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has also been shown to induce cell cycle arrest and to inhibit angiogenesis, the process by which new blood vessels are formed.
実験室実験の利点と制限
One advantage of using 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate in lab experiments is its specificity for HDAC enzymes. 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has been shown to selectively inhibit HDAC enzymes, without affecting other enzymes involved in gene expression. However, one limitation of using 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate is its solubility in aqueous solutions. 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate is poorly soluble in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate. One direction is the development of more potent and selective HDAC inhibitors based on the structure of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate. Another direction is the investigation of the synergistic effects of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate with other anticancer agents, such as chemotherapy drugs or other HDAC inhibitors. Additionally, the use of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate in animal models of cancer could provide valuable insights into its potential clinical applications.
合成法
The synthesis method of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate involves the reaction of 3,4-dichlorophenylacetic acid with 4-methoxyphenylacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate as a white crystalline solid with a melting point of 177-179°C.
科学的研究の応用
2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 4-(4-methoxyphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2O5/c1-25-14-5-2-12(3-6-14)17(22)8-9-19(24)26-11-18(23)13-4-7-15(20)16(21)10-13/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPZIFRRCHUXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)phenylalaninamide](/img/structure/B4884896.png)
![4-(3-{[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B4884901.png)

methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B4884913.png)
![N,N-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4884921.png)

![4-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-thiophenecarboxamide](/img/structure/B4884945.png)

![17-(3-chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4884953.png)

![2-(1,3-benzodioxol-5-yl)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4884964.png)


![(4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4884995.png)